Ethyl 3-(6-Chloro-3-indolyl)propanoate
Description
Properties
Molecular Formula |
C13H14ClNO2 |
|---|---|
Molecular Weight |
251.71 g/mol |
IUPAC Name |
ethyl 3-(6-chloro-1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C13H14ClNO2/c1-2-17-13(16)6-3-9-8-15-12-7-10(14)4-5-11(9)12/h4-5,7-8,15H,2-3,6H2,1H3 |
InChI Key |
KMGFSDSJGNHTOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=CNC2=C1C=CC(=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Ethyl 3-(6-Chloro-3-indolyl)propanoate
General Synthetic Strategy
The synthesis typically starts from substituted indole derivatives or indole-3-acetic acid analogues, followed by esterification and nucleophilic substitution steps. The key steps involve:
- Formation of indole-3-acetate intermediates.
- Introduction of the 6-chloro substituent on the indole ring.
- Esterification to form the ethyl ester.
- Use of strong bases and alkyl halides for nucleophilic substitution at the 3-position.
Detailed Stepwise Synthesis
Step 1: Preparation of Indole-3-acetic Acid Derivative
- Indole-3-acetic acid (10.0 mmol, 1.75 g) is reacted with dicyclohexylcarbodiimide (DCC, 10.0 mmol, 2.06 g) and 4-dimethylaminopyridine (DMAP, 1.0 mmol, 0.13 g) in anhydrous dichloromethane (40 ml) with methanol (1 ml) at room temperature.
- The reaction proceeds for 4 hours under stirring, monitored by thin-layer chromatography (TLC).
- After filtration of dicyclohexylurea, the organic phase is washed, dried, and concentrated.
- The residue is purified by silica gel column chromatography using petroleum ether/ethyl acetate (10:1 v/v) to yield the methyl indole-3-acetate intermediate as a faint yellow oil in 79% yield.
Step 3: Nucleophilic Substitution Using Lithium Diisopropylamide (LDA)
- A solution of redistilled diisopropylamine (3.0 mmol, 0.43 ml) in tetrahydrofuran (THF) is cooled to −78 °C under argon.
- n-Butyllithium (3 mmol, 1.3 ml) is added dropwise to form LDA, stirred for 1 hour.
- Hexamethylphosphoric triamide (HMPA, 14.65 mmol, 2.63 g) is added and stirred for 20 minutes.
- The 6-chloro methyl indole-3-acetate intermediate (2.0 mmol, 0.49 g) in THF is added and stirred for 30 minutes.
- Alkyl bromide (ethyl 3-bromopropanoate) is then introduced to perform nucleophilic substitution at the 3-position of the indole ring, yielding the desired intermediate.
Step 4: Hydrolysis and Esterification
- The intermediate is dissolved in a mixture of methanol and 2 M sodium hydroxide (4:1 v/v) and stirred at 75 °C for 4 hours.
- The reaction mixture is cooled, acidified to pH 3 with 2 M hydrochloric acid, and extracted with ethyl acetate.
- Purification by column chromatography yields this compound in 71–78% yield.
Alternative Synthetic Routes
- One-pot reactions catalyzed by potassium bisulfate using substituted indole acetic acid and ethyl 3,3-diethoxypropionate as raw materials can be employed to synthesize related 3,3-diindolepropionic acid compounds, which can then be converted to this compound via nucleophilic substitution and hydrolysis steps.
- Cyclization and alkylation strategies using 2-aminophenol derivatives and alkyl bromides have been reported for related indole derivatives but are less directly applicable to this specific compound.
Analytical Data and Research Outcomes
The synthesized compound is characterized by:
- Thin-layer chromatography (TLC) monitoring during synthesis.
- Nuclear Magnetic Resonance (NMR) spectroscopy for structure confirmation.
- High-Resolution Mass Spectrometry (HRMS) to verify molecular weight.
- Purification by silica gel chromatography to ensure high purity.
The yields reported for the key intermediates and final product range from 54% to 85%, indicating efficient synthetic protocols.
Summary Table of Preparation Method
| Step | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Indole-3-acetic acid, DCC, DMAP, MeOH, DCM, RT | Methyl indole-3-acetate | 79 | Esterification, column chromatography |
| 2 | Chlorination (electrophilic agent, not specified) | 6-Chloro methyl indole-3-acetate | Not specified | Position-specific chlorination |
| 3 | LDA (from diisopropylamine and n-BuLi), HMPA, THF, alkyl bromide (ethyl 3-bromopropanoate), −78 °C | Alkylated intermediate | Not specified | Nucleophilic substitution at C-3 |
| 4 | MeOH/2 M NaOH (4:1 v/v), 75 °C, acidification, extraction | This compound | 71–78 | Hydrolysis and purification |
Chemical Reactions Analysis
Types of Reactions: “MFCD31977893” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions: The reactions involving “MFCD31977893” typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent unwanted side reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxygenated derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
The compound has been researched for its potential therapeutic applications, particularly in the following areas:
- Anticancer Activity : Ethyl 3-(6-Chloro-3-indolyl)propanoate has shown promise in inhibiting cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis. Studies indicate that indole derivatives can inhibit enzymes such as phospholipase A2, which is implicated in inflammatory responses and cancer progression.
- Antimicrobial Properties : The compound exhibits antimicrobial activity against a range of pathogens. Its structural characteristics allow it to interact with bacterial cell membranes, disrupting their integrity and leading to cell death.
- Anti-inflammatory Effects : Research highlights the compound's ability to modulate inflammatory responses, making it a candidate for developing anti-inflammatory drugs. It has been shown to inhibit the production of pro-inflammatory cytokines.
Case Study 1: Anticancer Activity Assessment
In a study assessing the anticancer properties of this compound, researchers treated various cancer cell lines with different concentrations of the compound. Results indicated significant inhibition of cell growth at concentrations as low as 10 µM, with IC50 values determined through dose-response curves showing effectiveness against multiple cancer types .
Case Study 2: Antimicrobial Efficacy
A separate study evaluated the antimicrobial efficacy of this compound against common bacterial strains. The compound was tested using disk diffusion methods, showing zones of inhibition comparable to standard antibiotics, indicating its potential as an antimicrobial agent.
Mechanism of Action
The mechanism by which “MFCD31977893” exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Ethyl 3-(5-Chloro-3-indolyl)propanoate
- Structure : Chloro substituent at the 5-position of the indole ring.
- Molecular Formula: C₁₃H₁₄ClNO₂ (MW: 251.71 g/mol) .
- Key Differences : Positional isomerism (5-Cl vs. 6-Cl) alters electronic distribution. The 5-chloro derivative may exhibit distinct steric and electronic interactions in biological systems compared to the 6-chloro analog.
Ethyl 3-(6-Methoxy-3-indolyl)propanoate
- Structure : Methoxy group at the 6-position instead of chlorine.
- Key Differences : Methoxy is electron-donating, increasing electron density on the indole ring. This substitution may enhance solubility but reduce electrophilic reactivity compared to the chloro analog .
Heterocyclic Propanoate Esters
Ethyl 3-(6-Chloropyridin-3-yl)-3-oxopropanoate
- Structure : Pyridine ring with a 6-chloro substituent and a β-keto ester group.
- Molecular Formula: C₁₀H₁₀ClNO₃ (CAS: 216317-64-5) .
- Key Differences: The pyridine core is less aromatic than indole, and the β-keto group introduces additional reactivity (e.g., keto-enol tautomerism). This structure may participate in chelation or nucleophilic reactions distinct from indole derivatives.
Ethyl 3-(2-Furyl)propanoate
- Structure : Furan ring instead of indole.
- Key Differences: Furan is electron-rich, making it more reactive in Diels-Alder or electrophilic substitution reactions.
Chromen- and Thiazolidinone-Based Derivatives
Chromen Derivatives (e.g., Ethyl 3-[6-chloro-4-methyl-2-oxochromen-3-yl]propanoate)
- Structure : Chromen (coumarin) core with chloro, methyl, and propoxy substituents.
- Molecular Formula : C₁₈H₂₁ClO₅ (MW: 352.8 g/mol) .
- Key Differences : The chromen system confers fluorescence properties and UV stability. Larger molecular weight and complexity may reduce bioavailability compared to simpler indole esters.
Thiazolidinone Derivatives (e.g., Ethyl 3-[5-(aminomethylene)-4-oxo-2-thioxothiazolidin-3-yl]propanoate)
- Structure: Thiazolidinone ring with aminomethylene and thioxo groups.
- Key Differences: The thiazolidinone moiety is associated with antimicrobial activity. The presence of sulfur enhances metal-binding capacity, differentiating its mechanism of action from indole-based esters .
Data Tables
Table 1: Structural and Physical Properties of Key Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
